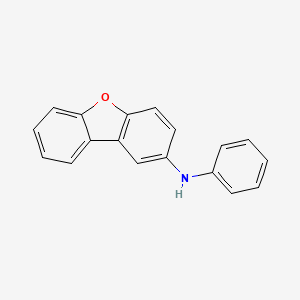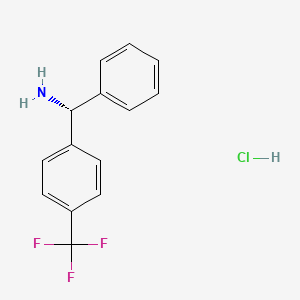![molecular formula C5H7BF2N2O2 B8228889 [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid](/img/structure/B8228889.png)
[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid: is a chemical compound with the molecular formula C5H7BF2N2O2 It is characterized by the presence of a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a boronic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid typically involves multiple steps. One common method starts with the preparation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, which undergoes difluoromethylation to introduce the difluoromethyl group . The resulting intermediate is then subjected to boronation to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
化学反应分析
Types of Reactions
[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学研究应用
Chemistry
In chemistry, [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, particularly fungicides. It acts as an intermediate in the synthesis of compounds that inhibit succinate dehydrogenase, an enzyme involved in fungal respiration .
作用机制
The mechanism of action of [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets. In the case of its use in fungicides, the compound inhibits succinate dehydrogenase, disrupting the mitochondrial respiration chain in fungi. This leads to the inhibition of fungal growth and proliferation .
相似化合物的比较
Similar Compounds
Similar compounds to [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: A compound used in the synthesis of fungicides.
Uniqueness
What sets this compound apart is its boronic acid group, which provides unique reactivity and makes it a valuable reagent in cross-coupling reactions. Additionally, its difluoromethyl group enhances its stability and biological activity, making it a versatile compound in various applications .
属性
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF2N2O2/c1-10-2-3(6(11)12)4(9-10)5(7)8/h2,5,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLANCYNWWFHCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl [2,2'-bipyridine]-5-carboxylate](/img/structure/B8228845.png)



![Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8228894.png)
![Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B8228899.png)
![4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8228911.png)
![tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B8228912.png)

![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B8228922.png)
